molecular formula C17H17FN2O4S B2469141 3-fluoro-N-(4-(morpholinosulfonyl)phenyl)benzamide CAS No. 873577-81-2

3-fluoro-N-(4-(morpholinosulfonyl)phenyl)benzamide

Cat. No.: B2469141
CAS No.: 873577-81-2
M. Wt: 364.39
InChI Key: SWHVZVDZSCSKHI-UHFFFAOYSA-N
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Description

3-fluoro-N-(4-(morpholinosulfonyl)phenyl)benzamide is a synthetic small molecule with a molecular formula of C 17 H 17 FN 2 O 4 S and an average molecular weight of 364.391 g/mol . It belongs to a class of compounds featuring a benzamide core linked to a phenyl ring modified with a morpholinosulfonyl group. This specific scaffold is of significant interest in medicinal chemistry, particularly in the development of non-carboxylic acid inhibitors of Autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway . The ATX-LPA axis is a validated therapeutic target for its role in various disease processes, including cancer cell proliferation, invasion, and metastasis, as well as fibrotic diseases and neuropathic pain . Compounds within this structural class are designed to inhibit ATX by binding to its hydrophobic pocket, a mechanism distinct from traditional catalytic site inhibitors, which may offer improved pharmacological properties . Researchers can utilize this compound as a valuable chemical tool to probe the biology of the ATX pathway or as a lead structure for the design of novel inhibitors. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-fluoro-N-(4-morpholin-4-ylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O4S/c18-14-3-1-2-13(12-14)17(21)19-15-4-6-16(7-5-15)25(22,23)20-8-10-24-11-9-20/h1-7,12H,8-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHVZVDZSCSKHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(4-(morpholinosulfonyl)phenyl)benzamide typically involves the reaction of 3-fluorobenzoyl chloride with 4-(morpholinosulfonyl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(4-(morpholinosulfonyl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C17H17FN2O4SC_{17}H_{17}FN_{2}O_{4}S and features a unique structural arrangement that includes a fluorine atom, a morpholinosulfonyl group, and a benzamide moiety. These characteristics contribute to its chemical reactivity and biological activity.

Medicinal Chemistry

3-fluoro-N-(4-(morpholinosulfonyl)phenyl)benzamide has been explored for its therapeutic properties, particularly as an anti-inflammatory and anticancer agent. The compound's mechanism of action involves interactions with specific molecular targets such as enzymes or receptors, leading to modulation of their activity.

  • Case Study: Anticancer Activity
    A study demonstrated that derivatives of similar sulfonamide compounds exhibited significant anticancer activity against various tumor cell lines. The structure-activity relationship indicated that modifications could enhance potency against specific cancer types .

Biochemical Probes

In biological research, this compound is being investigated as a biochemical probe to study enzyme activities and protein interactions. Its ability to selectively bind to certain proteins makes it valuable for understanding biological pathways.

  • Case Study: Enzyme Inhibition
    Research has shown that related compounds can inhibit autotaxin, an enzyme implicated in cancer progression. The inhibition of autotaxin by benzene-sulfonamide derivatives has been linked to reduced invasiveness of melanoma cells .

Material Science

The unique chemical structure of this compound allows it to be utilized in the development of new materials. Its properties can be harnessed to create advanced polymers or coatings with specific functionalities.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(4-(morpholinosulfonyl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-(morpholinosulfonyl)phenyl)benzamide
  • 3-fluoro-N-(3-(1H-tetrazol-5-yl)phenyl)benzamide

Uniqueness

3-fluoro-N-(4-(morpholinosulfonyl)phenyl)benzamide is unique due to the presence of the fluorine atom and the morpholinosulfonyl group, which confer specific chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.

Biological Activity

3-Fluoro-N-(4-(morpholinosulfonyl)phenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H19FN2O2S
  • Molecular Weight : 348.42 g/mol

This compound features a fluorine atom, a morpholine ring, and a sulfonyl group, which are pivotal for its biological activity.

The biological activity of this compound is largely attributed to its interaction with various biological targets.

  • Target Receptors : The compound has been shown to interact with multiple receptors involved in key signaling pathways related to cancer and inflammation.
  • Biochemical Pathways : It influences pathways such as NF-κB, PI3K/Akt, and JNK/p38 MAPK, which are crucial in regulating cell proliferation, survival, and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have demonstrated that derivatives similar to this compound possess antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cells .
  • Cholinesterase Inhibition : Some studies suggest that related compounds may act as cholinesterase inhibitors, which are critical in treating neurodegenerative diseases . The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine.

Case Studies

  • Antitumor Activity : A study involving structurally related benzamide derivatives revealed significant antitumor activity with IC50 values indicating potent effects against human cancer cell lines. The most active compounds showed IC50 values around 1.9 µg/mL for HCT-116 cells, comparable to established chemotherapeutics like doxorubicin .
  • Inhibition of Autotaxin : Research has highlighted the compound's potential as an autotaxin inhibitor, which is implicated in cancer metastasis. Compounds derived from similar scaffolds demonstrated IC50 values as low as 9 nM against autotaxin activity .

Data Tables

Biological ActivityCell Line/ModelIC50 (µg/mL or nM)Reference
Antitumor ActivityHCT-1161.9
Antitumor ActivityMCF-72.3
Cholinesterase InhibitionAChESimilar to tacrine
Autotaxin InhibitionA2058 Melanoma~9

Q & A

Q. What are the critical steps in synthesizing 3-fluoro-N-(4-(morpholinosulfonyl)phenyl)benzamide, and how do reaction conditions impact yield?

The synthesis typically involves sequential functionalization of the benzamide core. A key step is the introduction of the morpholinosulfonyl group via sulfonylation using reagents like morpholine and sulfonyl chlorides. For example, similar compounds are synthesized under inert atmospheres with controlled temperatures (50–80°C) to prevent side reactions . Solvent choice (e.g., dichloromethane or THF) and catalysts like Pyry-BF4 have been shown to enhance reaction efficiency in analogous sulfonamide syntheses . Post-synthesis purification via silica gel column chromatography is critical to isolate the compound with >95% purity .

Q. What spectroscopic techniques are essential for characterizing this compound, and what challenges arise?

¹H and ¹³C NMR are primary tools, but overlapping aromatic signals (due to fluorine and sulfonyl groups) complicate analysis. For instance, fluorinated benzamides often exhibit complex splitting patterns, requiring 2D NMR (e.g., COSY, HSQC) to resolve scalar couplings and assign protons . Mass spectrometry (HRMS or ESI-MS) and IR spectroscopy validate molecular weight and functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of the morpholinosulfonyl functionalization step?

Optimization involves:

  • Catalyst screening : Pyry-BF4 has been effective in sulfonamide formation by activating sulfonyl chlorides .
  • Temperature control : Maintaining 60–70°C prevents premature decomposition of intermediates .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency but may require subsequent purification to remove traces .
  • Stoichiometry : A 1.2:1 molar ratio of morpholine to sulfonyl chloride minimizes unreacted starting material .

Q. What methodologies are used to investigate the compound’s mechanism of action in enzyme inhibition studies?

  • Enzyme kinetics : Measure inhibition constants (Kᵢ) using fluorogenic substrates or radiolabeled ligands in assays targeting bacterial enzymes like acps-pptase .
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity and thermodynamics .
  • Molecular docking : Computational models predict interactions between the sulfonamide group and enzyme active sites (e.g., hydrogen bonding with conserved lysine residues) .

Q. How can spectral contradictions in reported NMR data for fluorinated benzamides be resolved?

Discrepancies often arise from differences in solvent, concentration, or instrumentation. To mitigate:

  • Use deuterated solvents (e.g., DMSO-d₆) for consistent shifts .
  • Compare coupling constants (e.g., ³JHF) with structurally similar compounds, such as 3-fluoro-N-(3-fluorophenyl)benzamide, where ¹H NMR assignments were validated via 2D techniques .
  • Publish full experimental parameters (e.g., temperature, field strength) to enable cross-study validation .

Q. What strategies address conflicting reports on the biological activity of sulfonamide derivatives like this compound?

  • Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls .
  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing fluorine with chloro groups) to isolate variables affecting potency .
  • Meta-analysis : Compare IC₅₀ values across studies while accounting for assay conditions (e.g., pH, cofactors) .

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